

Technical Guide: Pyrene-PEG5-propargyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pyrene-PEG5-propargyl**

Cat. No.: **B3415388**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of **Pyrene-PEG5-propargyl**, a fluorescent, bioorthogonal linker molecule. It covers key chemical and physical properties, experimental protocols for its primary application, and the underlying chemical workflow.

Core Compound Identification

Pyrene-PEG5-propargyl is a specialized chemical reagent characterized by a pyrene fluorophore, a five-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group. This structure makes it a valuable tool in bioconjugation and drug delivery research. The terminal propargyl group enables covalent labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[\[1\]](#)[\[2\]](#)[\[3\]](#)

CAS Number: 1817735-33-3[\[1\]](#)[\[4\]](#)

Physicochemical & Technical Data

The key specifications for **Pyrene-PEG5-propargyl** are summarized below. This data is essential for experimental design, including calculating molar equivalents and selecting appropriate solvent systems.

Property	Value	Reference
Chemical Formula	C ₃₀ H ₃₃ NO ₆	[1][4]
Molecular Weight (MW)	503.6 g/mol	[1][5]
Exact Mass	503.2308	[4]
Purity	Typically ≥98%	[1]
Appearance	(Not specified, likely a solid)	
Solubility	Soluble in DMSO, DMF, DCM	[1]
Fluorescence		
Excitation Maxima (λ _{ex})	313, 326, 343 nm	[1]
Emission Maxima (λ _{em})	377, 397 nm	[1]
Storage Conditions	Store at -20°C, protected from light and moisture.	[1][6]

Key Applications in Research & Development

The unique trifunctional structure of **Pyrene-PEG5-propargyl** makes it a versatile tool for a range of applications:

- Bioconjugation: The propargyl group serves as a reactive handle for "clicking" the molecule onto azide-modified biomolecules such as proteins, peptides, or nucleic acids.[3][6] The pyrene moiety provides a fluorescent tag for tracking and quantification.
- PROTAC Development: This molecule can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][7] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[5][7]
- Drug Delivery Systems: The hydrophilic PEG chain can improve the solubility and pharmacokinetic profile of conjugated drugs.[3][6] It is integral to creating advanced systems like PEGylated liposomes and nanoparticles.[3]

- Fluorescent Probes & Imaging: Its inherent fluorescence allows it to be used in the development of probes for diagnostics and cellular imaging.[6]

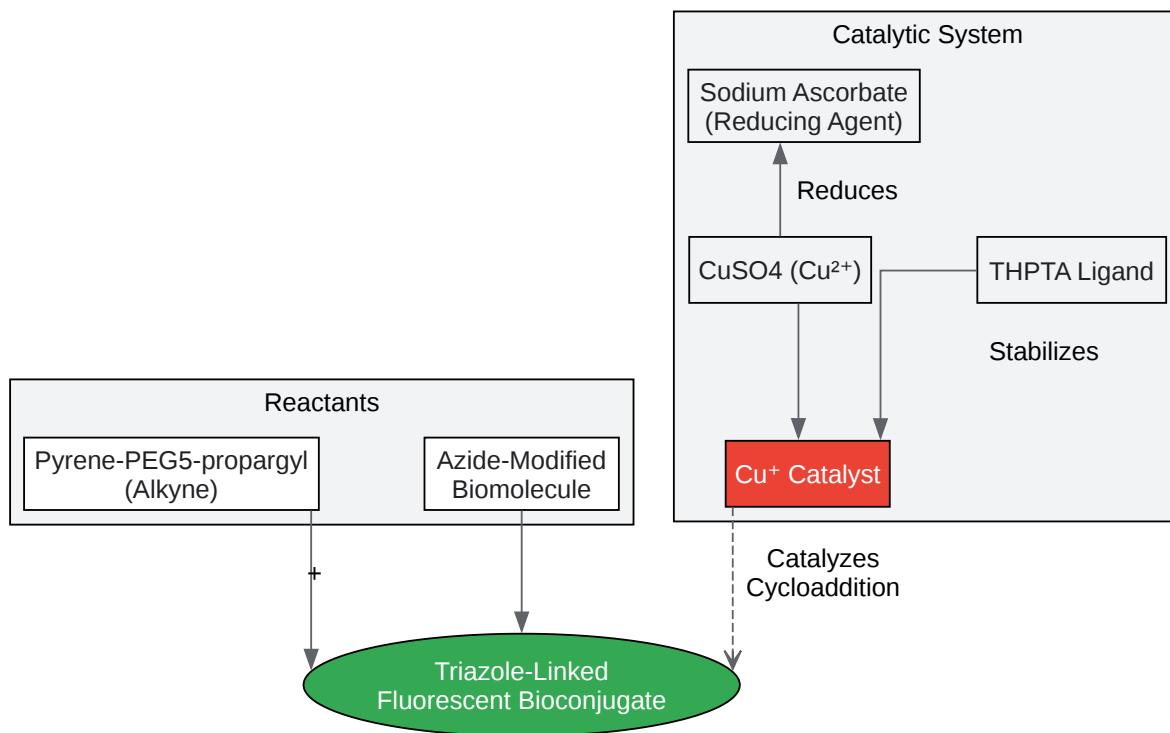
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary use of **Pyrene-PEG5-propargyl** is in CuAAC reactions. Below is a general protocol for labeling an azide-modified protein in an aqueous buffer.

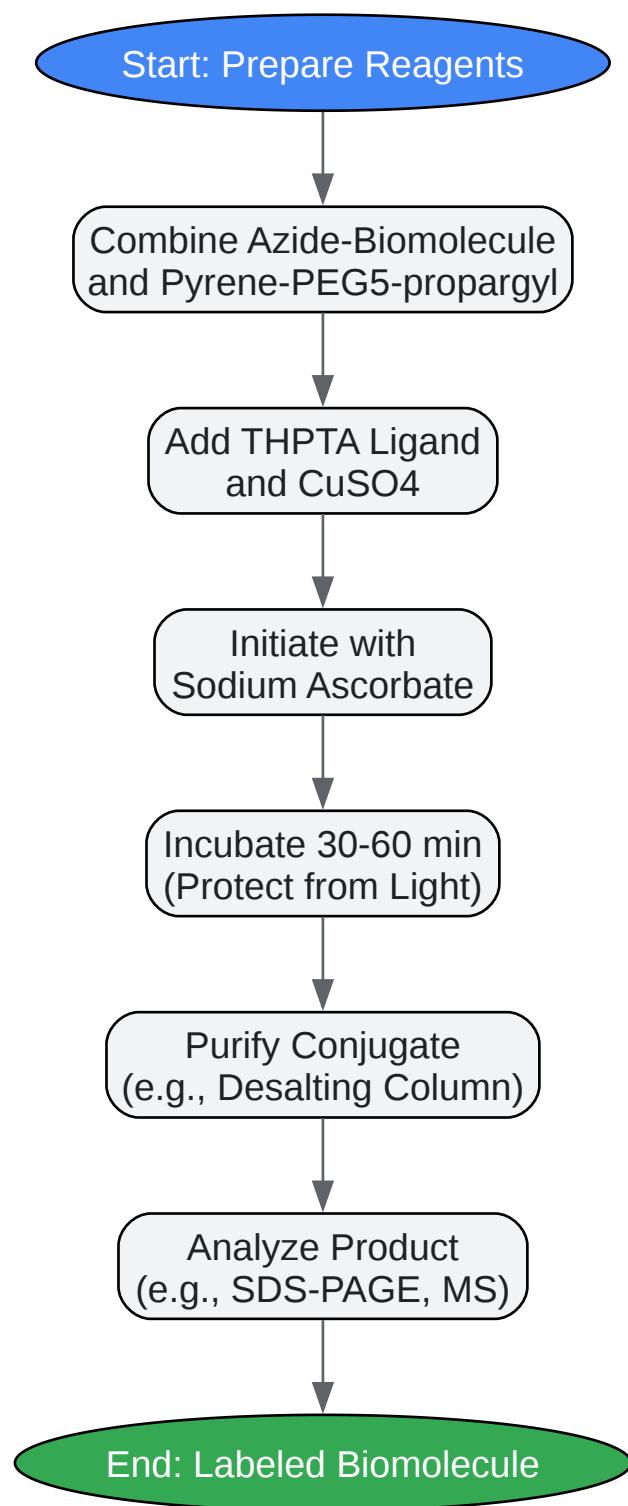
Note: This is a starting point and should be optimized for specific biomolecules and experimental conditions.

Materials:

- **Pyrene-PEG5-propargyl**
- Azide-modified protein (or other biomolecule) in a suitable buffer (e.g., PBS)
- Stock Solutions:
 - Copper (II) Sulfate (CuSO₄): 20 mM in deionized water.
 - THPTA Ligand: 100 mM in deionized water. (THPTA, tris(3-hydroxypropyltriazolylmethyl)amine, is a water-soluble Cu(I)-stabilizing ligand that improves reaction efficiency and biocompatibility).[8][9]
 - Sodium Ascorbate: 300 mM in deionized water (Prepare fresh).
 - **Pyrene-PEG5-propargyl**: 10 mM in DMSO.


Procedure:

- Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
 - 50 µL of azide-modified protein solution (e.g., 1-5 mg/mL).
 - 90 µL of PBS buffer.


- 20 μ L of 2.5 mM **Pyrene-PEG5-propargyl** (diluted from stock). This provides a molar excess of the labeling reagent.
- Add Catalyst Premix Components:
 - Add 10 μ L of 100 mM THPTA solution. Vortex briefly to mix.[8][9]
 - Add 10 μ L of 20 mM CuSO₄ solution. Vortex briefly to mix.[8][9]
- Initiate the Reaction:
 - Add 10 μ L of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.[8][9] The ascorbate reduces Cu(II) to the active Cu(I) catalyst.
 - Vortex the tube gently to ensure thorough mixing.
- Incubation:
 - Protect the reaction from light to prevent photobleaching of the pyrene fluorophore.
 - Incubate at room temperature for 30-60 minutes.[8][9]
- Downstream Processing:
 - The labeled protein is now ready for purification (e.g., via spin desalting columns or dialysis to remove excess reagents) and subsequent analysis (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).

Workflow & Pathway Visualizations

The following diagrams illustrate the core chemical transformation and the experimental workflow for using **Pyrene-PEG5-propargyl**.

[Click to download full resolution via product page](#)

Caption: CuAAC Reaction Pathway for Bioconjugation.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Click Chemistry Labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrene-PEG5-propargyl, 1817735-33-3 | BroadPharm [broadpharm.com]
- 2. Pyrene-PEG5-propargyl|COA [dcchemicals.com]
- 3. Propargyl PEG | Alkyne PEG, Click Chemistry Linkers | AxisPharm [axispharm.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Propargyl-PEG3 Pyrene | AxisPharm [axispharm.com]
- 7. Pyrene-PEG5-propargyl | PROTAC Linker | MCE [medchemexpress.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com [confluore.com]
- To cite this document: BenchChem. [Technical Guide: Pyrene-PEG5-propargyl]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3415388#cas-number-for-pyrene-peg5-propargyl\]](https://www.benchchem.com/product/b3415388#cas-number-for-pyrene-peg5-propargyl)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com